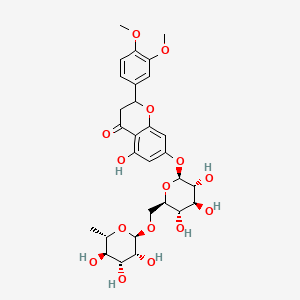
Methyl Hesperidine
Descripción general
Descripción
Methyl Hesperidine is a useful research compound. Its molecular formula is C29H36O15 and its molecular weight is 624.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl Hesperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Hesperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Inflammatory Responses : Methyl hesperidin from Poncirus trifoliata fruit can inhibit TNF-alpha-induced VCAM-1 expression, thus helping to prevent the adhesion of monocytes to the endothelium, which is crucial in inflammatory responses (Nizamutdinova et al., 2008).
Interaction with Proteins : It can change the secondary structure of human serum albumin by quenching its intrinsic fluorescence (Li & Wang, 2013).
Use in Pharmaceutical Formulations : It's used in pharmaceutical formulations, with methylation showing high efficiency (Fathiazad & Afshar, 2004).
Potential in Respiratory Disease Treatment : Hesperidin-3′-O-methylether shows promise for treating allergic asthma and chronic obstructive pulmonary disease due to its effectiveness in suppressing airway hyperresponsiveness and immunoregulation (Yang et al., 2012).
Insulin Resistance Amelioration : It can alleviate insulin resistance, reducing oxidative stress and mitochondrial dysfunction, partly by suppressing DNMT1-mediated miR-149 silencing (Tian et al., 2021).
Cancer Prevention and Treatment : Hesperidin has shown potential in epigenetic cancer therapies, especially in reducing hepatocarcinogenesis-induced nodules (Fernández-Bedmar et al., 2017).
Neurological Applications : It interacts with the central CREB–BDNF pathway to suppress seizures in zebrafish larvae and may protect the retina against damage associated with excitotoxic injury (Sharma et al., 2021; Maekawa et al., 2017).
Antioxidant Properties : Methyl hesperidin provides strong cellular antioxidant protection against damaging effects induced by paraquat and hydrogen peroxide (Wilmsen et al., 2005).
Psychiatric Applications : It has sedative and sleep-enhancing properties and shows antidepressant-like effects in mice, dependent on its interaction with serotonergic 5-HT(1A) receptors (Fernandez et al., 2005; Souza et al., 2013).
Anti-Inflammatory Activity : It shows potent inhibition of COX-2 gene expression, indicating anti-inflammatory activity (Hirata et al., 2005).
Cardioprotective Effects : It has been found to have cardioprotective effects, possibly through antioxidant and anti-inflammatory effects (Maneesai et al., 2018).
Neuroprotective Effects : It possesses potent antioxidant and neuroprotective effects, suggesting a role in protecting neurons in neurodegenerative diseases (Cho, 2006).
HIV-1 Treatment Potential : Methyl hesperidin has affinity with the receptor, a substrate of reverse transcriptase HIV-1 (Riza et al., 2018).
Carcinogenicity and Toxicity Studies : Studies on mice indicate that methyl hesperidin does not exhibit carcinogenicity or obvious toxic effects even at high dietary levels (Kurata et al., 1990; Kawabe Mayumi et al., 1993).
Anticancer Activity : Hesperidin has pronounced anticancer activity against various human carcinoma cell lines and is found in orange peels (Al-Ashaal & El-Sheltawy, 2011).
Metabolic Behavior : It can enter the circulating bloodstream in conjugated forms, along with conjugated forms of hesperetin, homoeriodictyol, and/or eriodictyol (Nectoux et al., 2019).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSHIGGVOJLBP-FZIAYWRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Hesperidine | |
CAS RN |
11013-97-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride](/img/structure/B8135377.png)
![tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate](/img/structure/B8135385.png)


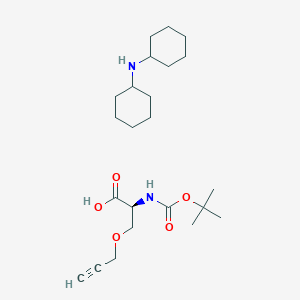
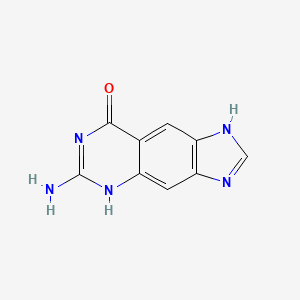
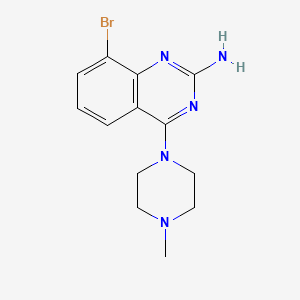
![(1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene;(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B8135434.png)
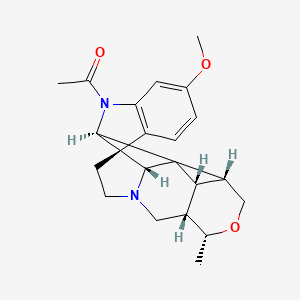
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide](/img/structure/B8135464.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]](/img/structure/B8135471.png)

![(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8135481.png)
